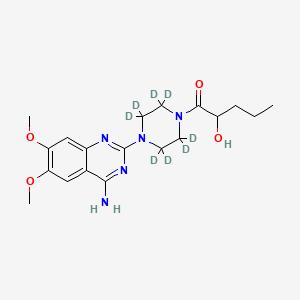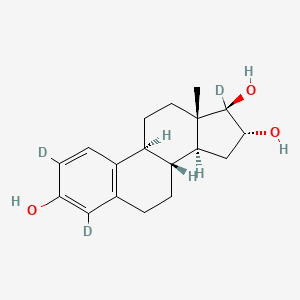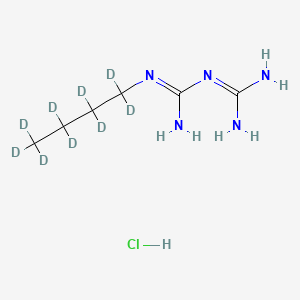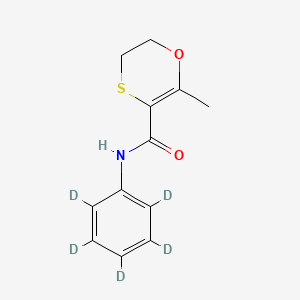
Carboxin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxin-d5 is a deuterated form of Carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and environmental fate.
Preparation Methods
The synthesis of Carboxin-d5 involves several steps, starting with the reaction of acetoacetanilide with bis(2-hydroxyethyl) disulfide in a sodium hydroxide solution. This reaction forms an intermediate, which is then cyclized and dehydrated under acidic conditions to produce the ethyl ester of the 1,4-oxathiine heterocycle. The final step involves converting this ester into an amide with aniline using standard conditions via the carboxylic acid and acid chloride . Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
Carboxin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for this reaction include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and thioethers. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxathiine ring is opened and substituted with different nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Carboxin-d5 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carboxin and its derivatives.
Biology: this compound is used to study the effects of Carboxin on various biological systems, including its impact on fungal growth and development.
Medicine: Research involving this compound helps in understanding the potential therapeutic applications of Carboxin and its derivatives.
Mechanism of Action
Carboxin-d5 exerts its effects by inhibiting the mitochondrial complex II enzyme, also known as succinate dehydrogenase. This inhibition disrupts the electron transfer process in the respiratory chain, leading to a reduction in ATP production and subsequent fungal cell death. The molecular targets involved include the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and functioning properly .
Comparison with Similar Compounds
Carboxin-d5 is unique compared to other similar compounds due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Oxycarboxin: Another systemic fungicide with a similar mode of action but different chemical structure.
Strobilurins: These compounds also inhibit mitochondrial respiration but target a different complex (complex III) in the electron transport chain.
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and environmental fate of Carboxin, making it an invaluable tool in scientific research.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)/i2D,3D,4D,5D,6D |
InChI Key |
GYSSRZJIHXQEHQ-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(OCCS2)C)[2H])[2H] |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


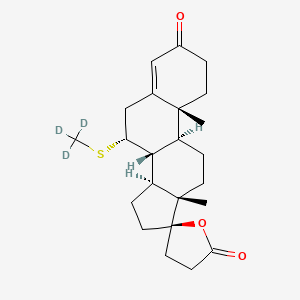
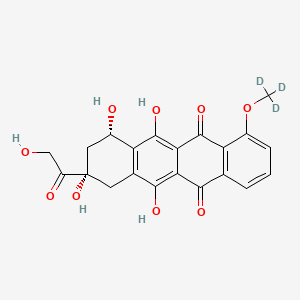






![[Glu4]-Oxytocin](/img/structure/B12413330.png)

